Cas no 634196-63-7 (3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester)
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Chemical and Physical Properties
Names and Identifiers
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- 1,3,2-Dioxaborolane, 2-(3-methoxy-1-propynyl)-4,4,5,5-tetramethyl-
- 2-(3-methoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester
- 2-(3-Methoxy-1-propyn-1-yl)-4,4,5,5-tetramethyl-(1,3,2)dioxaborolane
- Z1255391471
- 634196-63-7
- BS-23121
- 3-Methoxy-1-propyn-1-ylboronic acid pinacol ester
- C10H17BO3
- DTXSID70479183
- MFCD08705273
- BJDZPOHVHLSGDP-UHFFFAOYSA-N
- MB06578
- ZB0263
- 3-Methoxy-1-propyn-1-ylboronic acid pinacol ester, 96%
- 3-Methoxy-1-propyn-1-ylboronic acid,pinacol ester
- EN300-7382129
- 2-(3-METHOXYPROP-1-YN-1-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0176228
- A51243
- AKOS025312415
- 3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester
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- MDL: MFCD08705273
- Inchi: 1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h8H2,1-5H3
- InChI Key: BJDZPOHVHLSGDP-UHFFFAOYSA-N
- SMILES: O1B(C#CCOC)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 196.12700
- Monoisotopic Mass: 196.1270746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
Experimental Properties
- Density: 0.982 g/mL at 25 °C
- Flash Point: Fahrenheit: 338 ° f
Celsius: 170 ° c - Refractive Index: n20/D 1.45
- PSA: 27.69000
- LogP: 1.26760
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:2-8°C
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038348-5g |
2-(3-Methoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
634196-63-7 | 95% | 5g |
$372.78 | 2023-09-01 | |
| TRC | M342653-10mg |
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester |
634196-63-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342653-50mg |
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester |
634196-63-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M342653-100mg |
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester |
634196-63-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| Apollo Scientific | OR361396-1g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester |
634196-63-7 | 96% | 1g |
£91.00 | 2025-02-20 | |
| Apollo Scientific | OR361396-5g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester |
634196-63-7 | 96% | 5g |
£395.00 | 2025-02-20 | |
| A2B Chem LLC | AB65202-5g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester |
634196-63-7 | 96% | 5g |
$325.00 | 2024-04-19 | |
| A2B Chem LLC | AB65202-10g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester |
634196-63-7 | 96% | 10g |
$624.00 | 2024-04-19 | |
| abcr | AB273962-1 g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester; 95% |
634196-63-7 | 1g |
€178.00 | 2023-04-26 | ||
| abcr | AB273962-5 g |
3-Methoxy-1-propyn-1-ylboronic acid, pinacol ester; 95% |
634196-63-7 | 5g |
€569.00 | 2023-04-26 |
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Suppliers
3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester
Latest Research on 3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester (CAS: 634196-63-7) in Chemical Biology and Pharmaceutical Applications
The compound 3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester (CAS: 634196-63-7) has emerged as a versatile intermediate in chemical biology and pharmaceutical research. Recent studies highlight its critical role in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for constructing complex molecular architectures. This boronic ester's unique structural features, including the methoxy and propynyl groups, confer distinct reactivity patterns that enable selective transformations in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for PROTAC (Proteolysis Targeting Chimera) development. Researchers at Stanford University utilized 634196-63-7 to create novel E3 ligase binders, achieving 78% degradation efficiency of target oncoproteins in in vitro models. The pinacol ester moiety proved particularly valuable for enhancing cell permeability while maintaining metabolic stability.
In synthetic methodology advancements, a Nature Catalysis paper (2024) reported a breakthrough in stereoselective alkynylation using this boronic ester. The team developed a copper/palladium dual catalytic system that achieved >99% enantiomeric excess in C-C bond formations, with 3-Methoxy-1-propyn-1-ylboronic Acid Pinacol Ester serving as the key alkynyl donor. This methodology has been successfully applied to the total synthesis of several bioactive natural products.
From a pharmaceutical perspective, recent patent filings (WO2024015321) reveal that derivatives of 634196-63-7 show promising activity as allosteric modulators of G protein-coupled receptors (GPCRs). Molecular dynamics simulations indicate the propynyl-boronate group interacts uniquely with transmembrane domain pockets, offering new avenues for developing non-competitive inhibitors with reduced side-effect profiles.
Stability studies published in Molecular Pharmaceutics (2024) provide crucial formulation insights. The pinacol ester demonstrates exceptional plasma stability (t1/2 > 8 hours in human plasma) while maintaining rapid intracellular conversion to the active boronic acid form. These properties make it particularly suitable for developing long-acting injectable formulations.
Emerging applications in bioorthogonal chemistry have expanded the utility of this compound. A recent ACS Central Science publication detailed its use in live-cell labeling strategies, where the alkyne moiety participates in strain-promoted cycloadditions with modified tetrazines. This enables real-time tracking of drug-target engagement with subcellular resolution.
From a safety assessment perspective, recent toxicological evaluations (Regulatory Toxicology and Pharmacology, 2024) indicate favorable preliminary profiles. The compound shows minimal off-target effects in comprehensive kinase panels (≥100-fold selectivity window) and no observed genotoxicity in standard Ames tests at pharmacologically relevant concentrations.
The commercial landscape for 634196-63-7 has evolved significantly, with current Good Manufacturing Practice (cGMP) production now available from multiple suppliers. Market analysis suggests a 42% year-over-year increase in demand, driven primarily by its adoption in antibody-drug conjugate (ADC) linker development and covalent inhibitor design.
Future research directions highlighted in recent review articles point to unexplored potential in nucleic acid therapeutics. Preliminary data suggest the boronic ester can facilitate novel siRNA delivery strategies through boronate-diol complexation, potentially overcoming current endosomal escape challenges.
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